7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class of chemicals. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety is attached through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative and a benzofuran intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the pyrrolidine moiety, using reagents like halides or nucleophiles.
Scientific Research Applications
7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: The compound is studied for its potential as an anti-tumor and antibacterial agent due to its benzofuran core.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-viral and anti-oxidative agent.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Comparison with Similar Compounds
7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives:
Similar Compounds: Compounds such as 7-methoxybenzofuran, N-phenylpyrrolidine, and benzofuran-2-carboxamide share structural similarities.
Uniqueness: The presence of the methoxy group and the pyrrolidine moiety in this compound distinguishes it from other benzofuran derivatives, potentially enhancing its biological activity and specificity
Properties
IUPAC Name |
7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-18-11-5-7-15-13-19(26-20(15)18)21(24)22-14-17-10-6-12-23(17)16-8-3-2-4-9-16/h2-5,7-9,11,13,17H,6,10,12,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAGUUVYSKIVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCCN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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